molecular formula C23H27N3O2 B12598565 2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- CAS No. 650616-98-1

2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-

Cat. No.: B12598565
CAS No.: 650616-98-1
M. Wt: 377.5 g/mol
InChI Key: MSHUPYLQZBJGOB-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- is a complex organic compound characterized by a pyrrolidinedione core structure with phenyl and piperazinyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the reaction of 3-phenyl-2,5-pyrrolidinedione with 1-(3-bromopropyl)-4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or phenyl groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to its specific combination of phenyl and piperazinyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

650616-98-1

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

3-phenyl-1-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H27N3O2/c27-22-18-21(19-8-3-1-4-9-19)23(28)26(22)13-7-12-24-14-16-25(17-15-24)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2

InChI Key

MSHUPYLQZBJGOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)CC(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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